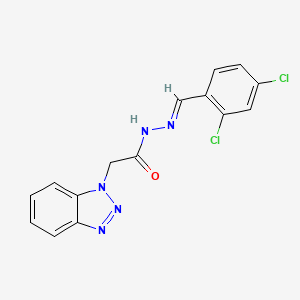
2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼是一种复杂的有机化合物,在科学研究的各个领域引起了人们的兴趣。该化合物以其独特的结构为特征,该结构包括一个苯并三唑部分和一个酰肼基团。这些官能团的存在赋予了独特的化学性质,使其成为化学、生物学和材料科学研究的宝贵对象。
准备方法
合成路线和反应条件
2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼的合成通常涉及多个步骤,从苯并三唑衍生物的制备开始。一般的合成路线可以概述如下:
苯并三唑衍生物的制备: 苯并三唑在碱性条件下与氯乙酸反应生成2-苯并三唑-1-基乙酸。
酰肼的形成: 然后将2-苯并三唑-1-基乙酸与水合肼反应生成相应的酰肼。
缩合反应: 最后,将酰肼在酸性或碱性条件下与2,4-二氯苯甲醛缩合,得到2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产量和纯度。这可能包括使用催化剂、控制反应温度和使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼可以进行各种化学反应,包括:
氧化: 酰肼基团可以被氧化生成相应的叠氮化物或其他氧化衍生物。
还原: 苄叉基团的还原可以导致相应的肼衍生物的形成。
取代: 苯并三唑部分可以参与亲核取代反应,导致各种取代衍生物的形成。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 胺、硫醇或卤化物等亲核试剂可以在适当条件下使用。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生叠氮化物,而还原可能会产生肼衍生物。
科学研究应用
2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子和材料的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医药: 探索其潜在的治疗应用,包括药物开发。
工业: 由于其独特的化学性质,在开发新型材料(如聚合物和涂料)中得到利用。
作用机制
2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。苯并三唑部分可以与酶或受体相互作用,而酰肼基团可能与生物分子形成共价键。这些相互作用可以导致各种生物学效应,例如抑制酶活性或调节信号通路。
相似化合物的比较
类似化合物
- 2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼
- 2-苯并三唑-1-基乙酸(2,4-二氯苄叉)腙
- 2-苯并三唑-1-基乙酸(2,4-二氯苄叉)氨基脲
独特性
2-苯并三唑-1-基乙酸(2,4-二氯苄叉)酰肼由于其官能团的特定组合而具有独特性,这赋予了独特的化学和生物性质。与类似化合物相比,它可能表现出不同的反应活性、稳定性和生物活性,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C15H11Cl2N5O |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
2-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-6-5-10(12(17)7-11)8-18-20-15(23)9-22-14-4-2-1-3-13(14)19-21-22/h1-8H,9H2,(H,20,23)/b18-8+ |
InChI 键 |
BUFBMGHBVIQHTF-QGMBQPNBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11698474.png)



![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B11698509.png)
![(4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698510.png)
![(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698513.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B11698514.png)
methanone](/img/structure/B11698516.png)
![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11698519.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide](/img/structure/B11698521.png)
![[(3Z)-3-(3-{[(3-hydroxyphenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11698524.png)
![(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide](/img/structure/B11698532.png)
